4-(Bromomethyl)-2-chloropyridine hydrobromide
Description
4-(Bromomethyl)-2-chloropyridine hydrobromide (CAS: 32938-48-0) is a halogenated pyridine derivative with the molecular formula C₆H₆Br₂ClN and a molecular weight of 295.38 g/mol. It features a bromomethyl (-CH₂Br) group at the 4-position and a chlorine atom at the 2-position of the pyridine ring, combined with a hydrobromide counterion. This compound is widely utilized in pharmaceutical and organic synthesis as a reactive intermediate, particularly in cross-coupling reactions and alkylation processes . Its high reactivity stems from the bromomethyl group, which serves as a versatile electrophilic site for nucleophilic substitution.
Properties
IUPAC Name |
4-(bromomethyl)-2-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSPYHSMERJTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32938-48-0 | |
| Record name | Pyridine, 4-(bromomethyl)-2-chloro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32938-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Bromination of 4-(Hydroxymethyl)-2-chloropyridine Hydrobromide
One of the most straightforward and commonly reported methods to prepare 4-(bromomethyl)-2-chloropyridine hydrobromide involves the bromination of the corresponding hydroxymethyl precursor.
- The hydroxymethyl pyridinium hydrobromide salt is first prepared by dissolving the corresponding 4-(hydroxymethyl)-2-chloropyridine in hydrobromic acid (HBr) and refluxing for several hours.
- After removal of water under vacuum, the resultant gum is treated with cold ethanol to precipitate the hydrobromide salt.
- This salt is then suspended in an inert solvent such as chloroform.
- Phosphorus tribromide (PBr3) is added dropwise or in a controlled manner, and the mixture is refluxed for several hours.
- Upon cooling, the product precipitates as a white solid which is filtered and washed with cold chloroform to obtain this compound with high purity.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reflux in 48% HBr | 4 hours reflux | — | Formation of hydroxymethyl salt |
| Bromination with PBr3 in CHCl3 | Reflux for 4.5 hours | 93 | White solid, high purity |
Spectroscopic Data:
^1H NMR (300 MHz, CDCl3) δ 8.80 (d, J=6.4 Hz, 2H), 8.00 (d, J=6.4 Hz, 2H), 4.61 (s, 2H) consistent with literature values.
This method offers high yield and purity and is scalable for industrial applications. The use of phosphorus tribromide enables selective bromination of the hydroxymethyl group without affecting other functional groups on the pyridine ring.
Radical Bromination Using N-Bromosuccinimide (NBS)
Another approach, although more commonly applied to related pyridine derivatives, involves bromination using N-bromosuccinimide (NBS) as the brominating agent.
- Starting from 4-acetylpyridine derivatives, NBS is used in an ester solvent system to effect bromination.
- The reaction proceeds under mild heating, avoiding the use of elemental bromine or hydrobromic acid.
- This method is environmentally friendly, safer, and suitable for industrial scale-up.
- The product crystallizes out and is filtered, washed, and purified by deionized water.
- Avoids the use of elemental bromine and corrosive hydrobromic acid.
- High yield and mild reaction conditions.
- Green and environmentally friendly process.
Note: Although this method is described for 4-(bromoacetyl)pyridine hydrobromide, the principle of NBS bromination can be adapted for bromomethyl derivatives with appropriate modifications.
Alternative Bromination via Bromomethylation of 2-Chloropyridine
While direct literature on this compound is limited, related bromomethylation reactions of chloropyridine rings suggest the following:
- Bromomethylation can be achieved by reaction of 2-chloropyridine with formaldehyde and hydrobromic acid under acidic conditions to install the bromomethyl group at the 4-position.
- Subsequent crystallization and isolation yield the hydrobromide salt.
- This method is less commonly reported but is a plausible route based on analogous pyridine chemistry.
Process Optimization and Industrial Considerations
- The hydrobromide salt is typically purified by crystallization from ethanol or other suitable solvents at low temperatures (around 5°C).
- Washing with cold solvents such as ethanol or chloroform removes impurities and residual reagents.
- Reaction progress is monitored by ^1H NMR and HPLC to ensure completion and purity.
- Typical purity achieved is above 90%, with yields around 90-93%.
Environmental and Safety Notes:
- Use of phosphorus tribromide requires careful handling due to its corrosive and reactive nature.
- NBS-based methods provide a greener alternative, reducing hazardous waste and improving safety profiles.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Solvent(s) | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct Bromination (PBr3) | 4-(Hydroxymethyl)-2-chloropyridine hydrobromide | Phosphorus tribromide (PBr3) | Chloroform | Reflux 4.5 h | 93 | >90 | High purity, scalable |
| NBS Bromination | 4-Acetylpyridine derivatives | N-Bromosuccinimide (NBS) | Ester solvents | Heated reaction, crystallization | High | High | Green, mild, industrial scale |
| Bromomethylation (Hypothetical) | 2-Chloropyridine | Formaldehyde + HBr | Acidic aqueous medium | Acidic conditions | Not reported | Not reported | Based on analogous chemistry |
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₆Br₂ClN
- Molecular Weight : 287.38 g/mol
- Melting Point : 185.0 - 191.0 °C
- Solubility : Soluble in water
The compound's structure facilitates nucleophilic substitutions and coupling reactions, making it a versatile reagent in synthetic chemistry.
Organic Synthesis
4-(Bromomethyl)-2-chloropyridine hydrobromide is primarily used as a building block in organic synthesis. The presence of both bromine and chlorine allows for diverse chemical transformations, enabling the introduction of various functional groups into the pyridine ring. This property is particularly valuable in the synthesis of complex molecules, including pharmaceuticals.
Key Reactions :
- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic attack, allowing for the introduction of nucleophiles such as amines or alcohols.
- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are important in many drug designs.
Pharmaceutical Intermediates
Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of various pharmaceuticals. The compound's structural features enable it to interact effectively with biological systems, making it a candidate for further pharmacological studies.
Environmental Considerations
Recent advancements have emphasized the development of environmentally friendly synthesis routes for halogenated compounds like this compound. These methods aim to minimize waste and enhance yield while ensuring safety during production.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, several related studies highlight its importance:
- A study on halogenated pyridines demonstrated their utility in synthesizing anticancer agents through various substitution reactions, showcasing the potential for developing novel therapeutic compounds from similar structures .
- Investigations into pyridine derivatives have revealed significant biological activities, including anticancer properties against various cell lines, indicating that compounds related to this compound may also exhibit similar activities .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloropyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a versatile building block .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key parameters of this compound with structurally related compounds:
Research Findings and Industrial Relevance
Synthetic Utility :
- This compound is employed in the synthesis of pteridine derivatives, as demonstrated in the reaction with 6-(bromomethyl)pteridine-2,4-diamine hydrobromide to form boronic acid-containing intermediates for kinase inhibitors .
- Its positional isomer, 5-Bromomethyl-2-chloropyridine, is less commonly used due to lower stability under basic conditions .
Market Availability :
- The compound is listed in building block catalogs (e.g., Combi-Blocks, Enamine Ltd) with purities up to 97%, priced competitively for research-scale applications .
Biological Activity
4-(Bromomethyl)-2-chloropyridine hydrobromide is a halogenated pyridine derivative with the molecular formula C₆H₆Br₂ClN and a molecular weight of 287.38 g/mol. This compound is characterized by a bromomethyl group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. It typically appears as a solid at room temperature, with a melting point ranging from 185.0 to 191.0 °C, and is soluble in water. As a chemical entity, it is classified as a skin corrosive and eye irritant, necessitating careful handling during laboratory use.
General Biological Properties
The biological activity of this compound has been explored primarily through its derivatives, which have shown potential as intermediates in the synthesis of pharmaceuticals targeting various biological pathways. The compound's structural features facilitate interactions with biological systems, although specific studies detailing its pharmacological effects remain limited.
The halogen substituents in this compound enhance its reactivity, particularly in nucleophilic substitutions and coupling reactions, making it valuable in organic synthesis. Research indicates that this compound may interact with biological targets that could lead to therapeutic applications, particularly in antibiotic development and cancer treatment .
Case Studies and Research Findings
- Antibacterial Activity : A study assessed the compound's analogs for their ability to inhibit BasE, an adenylating enzyme involved in siderophore biosynthesis in Acinetobacter baumannii and Klebsiella pneumoniae. While specific data on this compound was not highlighted, analogs demonstrated significant antibacterial potency, suggesting potential applications for derivatives of this compound .
- Toxicological Assessments : Various assays have evaluated the biological activity of structurally similar compounds. For instance, 4-chloromethylbiphenyl was tested for mutagenicity using the Salmonella/microsome assay and exhibited activity without requiring liver S9 preparation. These findings imply that halogenated compounds like this compound may also possess mutagenic properties .
- Synthetic Applications : The compound has been utilized as a building block in synthesizing complex molecules, including those with potential therapeutic effects. Its derivatives are being investigated for their roles in drug development due to their ability to interact favorably with various biological targets .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(Bromomethyl)pyridine | 32938-44-6 | Lacks chlorine; simpler structure |
| 3-Bromo-2-chloropyridine | 32938-45-7 | Different halogen positioning; potential different reactivity |
| 5-Bromo-2-chloropyridine | 32938-46-8 | Similar halogens; different substitution pattern |
| 3-(Bromomethyl)-pyridine | 32938-47-9 | Bromomethyl at different position; varied reactivity |
| 2-Bromo-4-(bromomethyl)pyridine | 32938-44-6 | Contains multiple bromine atoms; higher reactivity |
This table illustrates how variations in halogen positioning and substitution patterns can influence the reactivity and potential applications of these compounds in synthetic chemistry.
Q & A
Q. What are the recommended synthetic routes for 4-(Bromomethyl)-2-chloropyridine hydrobromide?
The synthesis typically involves bromination of a methyl-substituted pyridine precursor. A common approach includes:
- Radical Bromination : Using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a halogenated solvent (e.g., CCl₄) under reflux. This method selectively brominates methyl groups on aromatic rings .
- Halogen Exchange : Substitution of a methyl group via reaction with HBr or PBr₃ under controlled conditions.
- Safety Note : Quench residual brominating agents with aqueous sodium thiosulfate to prevent unintended side reactions .
Q. What safety precautions are critical when handling this compound?
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .
Q. Which analytical methods are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromomethyl (-CH₂Br) and chloropyridine ring positions.
- Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks (e.g., m/z for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Q. What are its common reactivity patterns in organic synthesis?
- Nucleophilic Substitution : The bromomethyl group reacts with amines (e.g., ethylenediamine) to form pyridylalkylamines .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups.
- Cyclization : Forms benzoxazole derivatives via condensation with o-aminophenols .
Advanced Research Questions
Q. How can reaction yields be optimized for bromomethylation?
- Parameter Screening : Vary temperature (60–100°C), solvent polarity (CCl₄ vs. DCM), and NBS stoichiometry (1.0–1.5 equiv).
- Quenching Efficiency : Monitor residual bromine with KI-starch paper; optimize quenching with Na₂S₂O₃ .
- Catalyst Selection : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
Q. How does the compound’s instability affect storage and reaction planning?
Q. What mechanistic insights explain its reactivity in enzyme inhibition studies?
Q. How does its reactivity compare to 5-(Bromomethyl)-2,4-dichloropyridine hydrobromide?
Q. How to resolve contradictions in reported reaction yields?
- Reproducibility Checks : Validate purity of starting materials (HPLC ≥98%) and solvent dryness (Karl Fischer titration).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
